![molecular formula C16H13BrO3 B5814919 2-(4-methylphenyl)-2-oxoethyl 2-bromobenzoate](/img/structure/B5814919.png)
2-(4-methylphenyl)-2-oxoethyl 2-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenyl)-2-oxoethyl 2-bromobenzoate is a chemical compound that belongs to the family of esters. It is commonly used in scientific research as a reagent for the synthesis of various organic compounds. The compound has gained significant attention due to its unique properties, including its ability to act as a potent inhibitor of certain enzymes.
Wirkmechanismus
The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 2-bromobenzoate involves its ability to bind to specific enzymes and inhibit their activity. The compound acts as a competitive inhibitor, meaning that it competes with the natural substrate for binding to the enzyme's active site. Once bound, the compound prevents the enzyme from carrying out its normal function, leading to a decrease in enzyme activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific enzyme being targeted. The compound has been shown to inhibit enzymes involved in various biological processes, including cell signaling, metabolism, and DNA replication. Inhibition of these enzymes can lead to a variety of effects, including changes in cell growth and differentiation, altered metabolism, and reduced DNA synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-(4-methylphenyl)-2-oxoethyl 2-bromobenzoate in lab experiments is its ability to act as a potent inhibitor of specific enzymes. This makes it a valuable tool for studying enzyme function and regulation. However, the compound does have some limitations, including its potential toxicity and the need for careful handling in laboratory settings.
Zukünftige Richtungen
There are several future directions for research involving 2-(4-methylphenyl)-2-oxoethyl 2-bromobenzoate. One potential area of research is the development of new inhibitors based on the structure of the compound. Additionally, the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases, could be explored further. Finally, the compound's potential as a tool for studying enzyme function and regulation in vivo could be investigated, potentially leading to new insights into these important biological processes.
Conclusion:
In conclusion, this compound is a valuable compound with several scientific research applications. Its ability to act as a potent inhibitor of specific enzymes makes it a valuable tool for studying enzyme function and regulation. While the compound does have some limitations, its potential as a therapeutic agent and tool for studying biological processes makes it an area of continued research interest.
Synthesemethoden
The synthesis of 2-(4-methylphenyl)-2-oxoethyl 2-bromobenzoate involves the reaction of 2-bromobenzoic acid with 2-oxo-2-phenylacetic acid in the presence of a suitable catalyst. The reaction proceeds through an esterification process, resulting in the formation of the desired product. The synthesis method is relatively simple and can be carried out in a laboratory setting with standard equipment.
Wissenschaftliche Forschungsanwendungen
2-(4-methylphenyl)-2-oxoethyl 2-bromobenzoate has several scientific research applications. The compound is commonly used as a reagent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and biologically active molecules. Additionally, the compound has been shown to act as a potent inhibitor of certain enzymes, making it a valuable tool for studying enzyme function and regulation.
Eigenschaften
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c1-11-6-8-12(9-7-11)15(18)10-20-16(19)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUZPOPKIBKOHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.